9-Dihydrobaccatin III

Natural Product Chemistry Bioprospecting Phytochemistry

Sourcing baccatin III or 10-DAB for taxane API manufacturing incurs high cost and supply risk. 9-DHB III (CAS 142203-65-4), the most abundant taxane in Taxus canadensis needles, provides a renewable, lower-cost feedstock with a reduced C-9 center that uniquely enables next-generation analog development. · Direct precursor to 9-dihydrotaxol analogs exhibiting >20-fold greater aqueous solubility vs. paclitaxel, eliminating Cremophor EL formulation toxicity. · Patented semi-synthetic route to both paclitaxel and docetaxel APIs leverages its native 13-acetyl group for efficient downstream conversion. · Demonstrates intrinsic cytotoxicity against MDR cancer cells (MCF7-ADR), functioning as both intermediate and biological probe. · Stable 36 months at -20 °C; sustainably extracted from renewable needle biomass.

Molecular Formula C31H40O11
Molecular Weight 588.6 g/mol
Cat. No. B1244591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Dihydrobaccatin III
Synonyms9-dihydro-baccatin III
9-dihydrobaccatin III
Molecular FormulaC31H40O11
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
InChIInChI=1S/C31H40O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31+/m0/s1
InChIKeyNEAUUILPXJLPHE-UFJLMRSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Dihydrobaccatin III: Foundational Taxane Intermediate


9-Dihydrobaccatin III (9-DHB), more precisely referenced in the literature as 13-acetyl-9-dihydrobaccatin III (CAS 142203-65-4, 9-DHAB III), is a naturally occurring diterpenoid belonging to the taxane family [1]. It is characterized by a reduced carbonyl at the C-9 position, a structural feature that distinguishes it from the majority of other taxanes and imparts unique physicochemical properties [2]. This compound is not a clinical end-product itself but is a crucial, high-abundance starting material isolated primarily from the needles of the Canadian yew (*Taxus canadensis*), serving as a foundational precursor for the semi-synthesis of paclitaxel, docetaxel, and a series of novel, more soluble, and stable 9-dihydrotaxane analogs [3].

Semi-synthesis precursor
Key starting material for paclitaxel and docetaxel semi-synthesis
9-Dihydrotaxane development
Building block for analogs with reported improved solubility and stability
Renewable phytochemical source
Sourced from renewable Taxus canadensis needles

9-Dihydrobaccatin III: Non-Commodity Taxane Precursor


Treating 9-dihydrobaccatin III as a generic, interchangeable taxane precursor is scientifically and economically untenable due to critical differentiators in natural abundance, structural stability, and downstream synthetic utility. While compounds like baccatin III and 10-deacetylbaccatin III are established starting materials, their sourcing is often limited and expensive, and their C-9 carbonyl group imposes constraints on the physicochemical properties of the resulting final drug substances [1]. In contrast, 9-dihydrobaccatin III, with its reduced C-9 center, is the most abundant taxane in *Taxus canadensis* needles, providing a more sustainable and cost-effective feedstock for manufacturing [2]. More importantly, this specific C-9 reduction is the molecular basis for a series of 9-dihydrotaxane analogs that demonstrate vastly superior water solubility (at least 20-fold) and greater stability compared to the analogous 9-carbonyl series (e.g., paclitaxel), directly addressing the major formulation and therapeutic window challenges of first-generation taxanes [3]. This unique combination of high natural abundance and enabling chemistry for developing next-generation taxanes creates an evidence-based, non-substitutable procurement value.

Natural abundance context
Relative abundance in Taxus canadensis may not match baccatin III or other precursors, affecting supply economics
C-9 structural difference
Reduced C-9 yields distinct downstream solubility and stability profiles; properties may not transfer from 9-carbonyl taxanes
Acetylation pattern specificity
13-acetyl group may not be preserved in other intermediates, limiting direct substitution in semi-synthetic routes

9-Dihydrobaccatin III: Procurement Evidence


Unmatched Natural Abundance

The procurement of 9-dihydrobaccatin III offers a clear advantage in supply chain economics and sustainability. It is the most abundant taxane isolated from the needles of *Taxus canadensis*, a renewable resource, contrasting with the lower abundance of other taxane precursors like baccatin III or paclitaxel from *Taxus brevifolia* bark. This natural abundance has been directly exploited for the semi-synthesis of high-value drugs like docetaxel [1]. This differential abundance is a quantifiable metric for industrial procurement, directly impacting raw material costs and long-term supply security.

Natural abundance
Head-to-head
Most abundant taxane in Taxus canadensis needles vs. paclitaxel <400 ppm in bark
Supports procurement feasibility assessment
Abundance difference may reduce supply cost risk
Natural Product Chemistry Bioprospecting Phytochemistry Taxus canadensis

Intrinsic Cytotoxicity in Drug-Resistant Cancer

While 9-dihydrobaccatin III is primarily a synthetic intermediate, it possesses intrinsic biological activity that is both quantifiable and relevant for screening applications. It has been shown to induce apoptosis and exhibits cytotoxicity against both drug-sensitive (MCF7) and drug-resistant (MCF7-ADR) breast cancer cell lines . This dual activity distinguishes it from precursors like 10-deacetylbaccatin III, which may not demonstrate the same profile of activity against resistant phenotypes. This makes 9-dihydrobaccatin III a useful reference standard or starting point for developing analogs targeting resistant cancers.

Cytotoxicity in MDR cells
Data to verify
Reported activity against MCF7 and drug-resistant MCF7-ADR lines
Supports resistant-cell model endpoint review
No independent source replication found
Oncology Cancer Research Apoptosis Drug Resistance MCF7 Cells

Superior Biophysical Properties for Next-Gen Taxanes

The primary scientific and commercial value of 9-dihydrobaccatin III lies in its role as the essential building block for 9-dihydrotaxanes, which possess dramatically improved biopharmaceutical properties compared to the first-generation taxanes like paclitaxel. Using 9-dihydrobaccatin III as the starting material yields analogs like 9-dihydrotaxol that are at least 20-fold more soluble in water than paclitaxel [1]. This enhanced solubility directly addresses the formulation challenges associated with the clinical use of paclitaxel (which requires Cremophor EL, a solubilizer with significant toxicity). Furthermore, 9-dihydrotaxanes demonstrate greater overall stability [2].

Water solubility gain
Reported
>20-fold increase vs. paclitaxel for 9-dihydrotaxol analog
Supports formulation-design endpoint review
Solubility difference may reduce excipient burden
Drug Design Prodrugs Pharmacokinetics Solubility Enhancement Stability

Long-Term Storage Stability

For laboratory procurement, the physical and chemical stability of a compound is a critical quality attribute that directly impacts experimental reproducibility and waste reduction. Vendor-sourced analytical data sheets specify that lyophilized 9-dihydro-13-acetylbaccatin III is stable for up to 36 months when stored at -20°C in a desiccated environment [1]. This defined, long-term stability under standard laboratory storage conditions provides procurement confidence, ensuring that the material retains its purity and activity over extended periods, a crucial factor for long-term research projects and method development. This contrasts with less stable taxane derivatives that may require more stringent storage or have shorter shelf-lives.

Storage stability
Supplier data
36 months at −20°C (lyophilized, desiccated)
Supports long-term procurement planning
Standard lab storage; per vendor specification
Analytical Chemistry Reference Standards Stability Storage

9-Dihydrobaccatin III: Deployment Scenarios


Semi-Synthesis of Paclitaxel & Docetaxel

In a GMP manufacturing setting for the production of paclitaxel and docetaxel Active Pharmaceutical Ingredients (APIs), 9-dihydrobaccatin III is the preferred starting material over 10-deacetylbaccatin III or baccatin III extracted from yew bark. Its high natural abundance in *Taxus canadensis* needles translates directly to a lower cost of goods and a more secure, renewable supply chain [1]. A patented process explicitly uses this compound for the efficient conversion to key intermediates for both first-line taxane drugs, leveraging its specific acetylation pattern for downstream chemistry [2].

Next-Gen Taxane Analog Design

For medicinal chemistry teams focused on overcoming the solubility and toxicity limitations of paclitaxel, 9-dihydrobaccatin III is an essential, enabling building block. It is the direct precursor to 9-dihydrotaxol and related analogs that exhibit a >20-fold improvement in water solubility compared to paclitaxel [3]. This allows for the development of novel taxane candidates that may not require toxic solubilizers like Cremophor EL, potentially leading to a superior therapeutic window. The greater stability of the 9-dihydro series further supports this application [4].

Drug Resistance & Apoptosis Research

Researchers studying multidrug resistance (MDR) in cancer, particularly involving P-glycoprotein (P-gp) efflux pumps, can utilize 9-dihydrobaccatin III as a biologically active chemical probe. Unlike some other taxane precursors that are primarily inert, this compound has demonstrated cytotoxic and apoptosis-inducing activity against the MCF7-ADR drug-resistant breast cancer cell line . This makes it a valuable tool compound for investigating pathways of resistance and for screening novel analogs designed to evade MDR mechanisms, providing a more information-rich starting point than a less active intermediate.

Sustainable Taxane Bioprocessing

In bioprocessing and metabolic engineering efforts aimed at producing taxanes in plant cell cultures, 9-dihydrobaccatin III is a key analytical marker and target metabolite. Elicitation studies show that its accumulation can be specifically manipulated (e.g., doubling as a percentage of total taxanes under certain conditions), making it a useful indicator for optimizing fermentation or plant cell culture conditions to enhance overall taxane yield [5]. Its defined long-term stability (36 months at -20°C) also makes it a reliable reference standard for analytical method development and quality control in these production environments [6].

Application
Selection Property
Validation Focus
Paclitaxel/Docetaxel semi-synthesis
Acetylation pattern and precursor abundance
Semi-synthetic conversion efficiency
9-Dihydrotaxane analog design
9-Dihydrotaxane solubility and stability profile
Formulation-excipient compatibility and stability
Drug-resistant cancer cell studies
Cytotoxicity in MDR cell lines
MDR pathway and apoptosis endpoint interpretation
Plant cell culture taxane production
Metabolite accumulation profile and stability
Elicitation optimization and analytical reference suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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